molecular formula C15H20N4O2S B2512545 N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421484-86-7

N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2512545
CAS RN: 1421484-86-7
M. Wt: 320.41
InChI Key: QBLQJHZLDJQWTG-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as MET, is a novel compound that has shown potential in scientific research applications. It is a small molecule that belongs to the class of thiadiazole derivatives and has been synthesized in recent years. MET has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. This compound’s piperidine moiety offers opportunities for designing novel pharmaceuticals. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound’s structural features make it a promising scaffold for drug discovery.

Redox Polymers for Energy Storage

The compound’s piperidine-based radical, such as {[1-(2-methoxyethyl)piperidin-4-yl]methyl}(tetrahy), has been investigated for its role in redox polymers. These polymers play a crucial role in organic radical batteries, supercapacitors, and other energy storage systems . The stable radical nature of piperidine derivatives makes them attractive for these applications.

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-21-9-8-19-6-4-12(5-7-19)16-15(20)11-2-3-13-14(10-11)18-22-17-13/h2-3,10,12H,4-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQJHZLDJQWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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